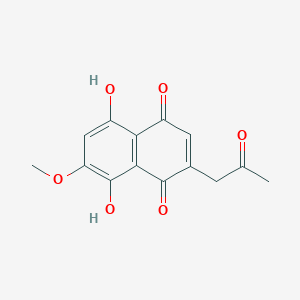
Norjavanicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norjavanicin is a natural product found in Fusarium solani with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Norjavanicin is classified as a naphthoquinone, a class of compounds known for their diverse biological activities. The structure of this compound includes specific functional groups that contribute to its pharmacological effects. Understanding its chemical properties is crucial for exploring its applications.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacteria and fungi, making it a candidate for developing new antibiotics .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. Its mechanisms include inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth .
- Anti-inflammatory Effects : this compound has been reported to exhibit anti-inflammatory properties, which can be beneficial in treating inflammatory diseases .
Applications in Medicine
The potential medical applications of this compound are diverse:
- Antibiotic Development : Due to its antimicrobial properties, researchers are investigating this compound as a lead compound for new antibiotic formulations. Its efficacy against resistant strains of bacteria is particularly promising .
- Cancer Therapeutics : Ongoing research aims to explore the use of this compound in cancer treatment protocols, potentially as part of combination therapies to enhance efficacy and reduce side effects .
- Anti-inflammatory Drugs : The anti-inflammatory properties of this compound could lead to its application in pharmaceuticals targeting conditions like arthritis or other inflammatory disorders.
Agricultural Applications
In agriculture, this compound's bioactive properties can be harnessed:
- Plant Protection : As a natural fungicide, this compound may be used to protect crops from fungal infections. Its application could reduce reliance on synthetic fungicides, promoting sustainable agricultural practices .
- Growth Promotion : Some studies suggest that this compound may enhance plant growth by improving resistance to stressors and pathogens, thus increasing crop yields.
Table 1: Summary of Research Findings on this compound
Future Perspectives
The future research directions for this compound include:
- Mechanistic Studies : Further investigation into the mechanisms underlying its biological activities will provide insights into how it can be effectively utilized in therapeutic applications.
- Formulation Development : Developing stable formulations for pharmaceutical and agricultural use is essential for practical applications.
- Clinical Trials : Conducting clinical trials will be crucial for assessing the safety and efficacy of this compound in human subjects.
Propiedades
Número CAS |
17790-94-2 |
|---|---|
Fórmula molecular |
C14H12O6 |
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
5,8-dihydroxy-2-methoxy-7-(2-oxopropyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H12O6/c1-6(15)3-7-4-8(16)11-9(17)5-10(20-2)14(19)12(11)13(7)18/h4-5,16,18H,3H2,1-2H3 |
Clave InChI |
MNQDVQOXHPDHPT-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC(=C2C(=O)C=C(C(=O)C2=C1O)OC)O |
SMILES canónico |
CC(=O)CC1=CC(=O)C2=C(C1=O)C(=C(C=C2O)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















